molecular formula C17H20N2O4 B3287228 Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate CAS No. 841259-39-0

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate

Cat. No.: B3287228
CAS No.: 841259-39-0
M. Wt: 316.35 g/mol
InChI Key: HLACCEMZZURUDJ-UHFFFAOYSA-N
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Description

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery . Its molecular structure integrates a piperidine ring, a common feature in pharmacologically active compounds, with a 3-(benzyloxy)isoxazole moiety . The isoxazole ring is a versatile five-membered heterocycle known for its aromaticity and its role as a key scaffold in numerous biologically active molecules . The benzyloxy group on the isoxazole ring often functions as a protecting group for a hydroxyl functionality, which can be selectively removed in later synthetic steps, providing a handle for further molecular diversification . This makes the compound an exceptionally valuable intermediate for the synthesis of more complex target molecules. Recent research highlights the importance of trisubstituted isoxazole derivatives as a novel class of allosteric inverse agonists for the nuclear receptor RORγt (Retinoic-acid-receptor-related orphan receptor γt) . Targeting RORγt is a promising therapeutic strategy for autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis, as it regulates the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17a . Compounds featuring an isoxazole core linked to a piperidine and an aromatic system have been optimized to achieve low nanomolar potency in disrupting protein-protein interactions at the allosteric site, offering potential for high selectivity over other nuclear receptors . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can leverage this piperidine-isoxazole carboxylate as a core scaffold in structure-activity relationship (SAR) studies, for the construction of targeted molecular libraries, and in the exploration of new therapeutic agents for immune regulation .

Properties

IUPAC Name

methyl 4-(3-phenylmethoxy-1,2-oxazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-21-17(20)19-9-7-14(8-10-19)15-11-16(18-23-15)22-12-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLACCEMZZURUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)C2=CC(=NO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including case studies, synthesis details, and comparative data.

Chemical Structure and Properties

  • Molecular Formula : C17H20N2O4
  • Molecular Weight : 316.35 g/mol
  • CAS Number : 841259-39-0

The compound features a piperidine ring substituted with an isoxazole moiety, which is known for its diverse biological activities. The benzyloxy group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as:

  • Antiviral Agent : Research indicates that derivatives of isoxazole compounds exhibit antiviral properties. For example, structural analogs have shown promising activity against viral targets, suggesting that this compound may also possess similar effects .
  • Neuroprotective Effects : Some studies have suggested that compounds with piperidine and isoxazole structures can exhibit neuroprotective properties. This activity is often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
  • Anticancer Potential : The compound's structure suggests potential interactions with cancer cell pathways. Isoxazole derivatives have been reported to inhibit certain cancer cell lines, indicating that this compound may warrant further investigation in cancer pharmacology .

Case Study 1: Antiviral Activity

A study evaluating the antiviral efficacy of various isoxazole derivatives found that specific substitutions significantly enhanced their activity against viral replication in cell cultures. The study highlighted that the introduction of a benzyloxy group improved the compound's interaction with viral proteins, thereby inhibiting their function at lower concentrations .

Case Study 2: Neuroprotective Mechanisms

In a model assessing neuroprotection, compounds similar to this compound were tested for their ability to prevent neuronal apoptosis induced by oxidative stress. Results indicated a significant reduction in cell death when treated with these compounds, attributed to their antioxidant properties and modulation of apoptotic pathways .

Comparative Data Table

Compound NameBiological ActivityReference
This compoundAntiviral, Neuroprotective
Isoxazole Derivative AAnticancer
Isoxazole Derivative BAntiviral

The synthesis of this compound typically involves the reaction of piperidine derivatives with isoxazole intermediates. The mechanism of action for its biological effects may involve modulation of specific receptors or enzymes associated with cellular signaling pathways.

Scientific Research Applications

Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate is a synthetic compound with a molecular weight of 316.35 g/mol and a molecular formula of C17H20N2O4 . It belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of a benzyloxy group enhances its solubility and reactivity, rendering it a valuable intermediate in organic synthesis and drug development.

Synthesis and Reactions

The synthesis of this compound involves multiple steps, each requiring optimization for yield and purity through careful control of reaction conditions. Common reagents used in these reactions include tert-butyl nitrite for oxidation, lithium aluminum hydride for reduction, and nucleophiles or electrophiles under basic or acidic conditions for substitution.

Potential Biological Activities

Research suggests that this compound has potential biological activities, specifically antimicrobial and anticancer properties. Its unique structure may contribute to its effectiveness as a therapeutic agent, making it a candidate for further biological studies. Interaction studies focus on its binding affinity with specific biological targets, which is crucial for understanding its mechanism of action and potential therapeutic applications. Techniques like surface plasmon resonance and fluorescence spectroscopy are commonly used to assess these interactions.

Structural Similarity and Activity

Several compounds share structural similarities with this compound:

Compound NameStructureNotable Activity
Benzyl 2-phenyloxazole-4-carboxylateC16H15NO3High activity against Mycobacterium tuberculosis
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazolesC18H17ClN4O2Exhibits antifungal activities
Methyl 3-(benzyloxy)isoxazole-5-carboxylateC12H13NO4Investigated for antimicrobial properties

This compound stands out due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to similar compounds. The benzyloxy group enhances solubility and facilitates various chemical transformations, making it valuable in organic synthesis and medicinal chemistry.

Applications

This compound has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Drug Development: It is used in the synthesis of pharmaceutical compounds.
  • Chemical Research: It is utilized as a reagent in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate can be categorized based on modifications to the isoxazole ring, piperidine backbone, or ester functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
This compound 841259-39-0 C₁₇H₂₀N₂O₄ 316.35 Benzyloxy (C₆H₅CH₂O-) on isoxazole; methyl ester on piperidine Sensitive to moisture; storage at 2–8°C
tert-Butyl 4-{4-[3-(ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate 1086375-72-5 C₂₀H₂₆N₄O₅S 434.51 Ethoxycarbonyl (CH₃CH₂O-CO-) on isoxazole; thiazole ring; tert-butyl ester Higher molecular weight due to thiazole and bulky ester
Ethyl 5-(2,4-difluorophenoxy)pentanoate Not specified C₁₃H₁₆F₂O₃ 270.27 Difluorophenoxy (2,4-F₂C₆H₃O-) on pentanoate chain; ethyl ester Fluorinated aromatic substituent may enhance lipophilicity
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate Not specified C₁₁H₈F₂N₂O₂S 282.26 Difluorophenyl (2,4-F₂C₆H₃-) on thiadiazole; ethyl ester Thiadiazole ring introduces sulfur, affecting electronic properties

Key Observations:

Fluorinated analogs (e.g., Ethyl 5-(2,4-difluorophenoxy)pentanoate) exhibit reduced molecular weights but increased electronegativity, which could enhance metabolic stability or binding affinity in drug discovery contexts .

Heterocyclic Variations :

  • Replacement of the isoxazole ring with a thiazole (CAS 1086375-72-5) or thiadiazole introduces sulfur atoms, altering electronic distribution and hydrogen-bonding capacity .

Ester Group Modifications :

  • Switching from a methyl ester (target compound) to tert-butyl or ethyl esters impacts solubility and steric hindrance. For instance, tert-butyl esters are often used as protecting groups in synthetic chemistry due to their stability .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate, and how can purity be optimized?

Methodological Answer:

  • Synthesis : A multi-step approach is typically employed. For example, piperidine carboxylate derivatives are synthesized via condensation reactions using trifluoroacetic acid as a catalyst in toluene/acetonitrile mixtures, followed by benzyloxy-isoxazole coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is used. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Reaction parameters (temperature, solvent ratios) must be controlled. For instance, refluxing at 35°C for 12 hours improves intermediate stability .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical. For example, the benzyloxy group shows characteristic aromatic proton signals (δ 7.2–7.4 ppm), while the isoxazole ring’s protons appear at δ 6.3–6.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 345.1452 for C17_{17}H20_{20}N2_2O4_4) .
  • X-ray Crystallography : Used to resolve stereochemistry in crystalline derivatives .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group .
  • Decomposition Risks : Exposure to moisture or acidic/basic conditions may cleave the benzyloxy or ester moieties. Monitor via TLC or FT-IR for carbonyl (C=O) peak integrity (1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 at the B3LYP/6-31G(d) level to model transition states. For example, the electron-deficient isoxazole ring may undergo nucleophilic attack at the 5-position .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., the isoxazole’s oxygen atoms) to predict reaction sites .
  • Validation : Compare computational results with experimental kinetics (e.g., rate constants for reactions with amines/thiols) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., enzyme inhibition in kinase targets vs. non-specific binding in cell viability assays) .
  • Structural Analogues : Test derivatives (e.g., replacing benzyloxy with methoxy groups) to isolate pharmacophore contributions .
  • Data Normalization : Account for batch-to-batch variability in compound purity (±5% tolerance) .

Q. How does the steric and electronic profile of the benzyloxy group influence piperidine ring conformation?

Methodological Answer:

  • Conformational Analysis : Use NOESY NMR to detect spatial proximity between the benzyloxy protons and piperidine’s axial/equatorial protons.
  • X-ray Diffraction : Resolve crystal structures to measure dihedral angles (e.g., benzyloxy group rotation relative to the piperidine plane) .
  • Impact on Reactivity : Bulky benzyloxy groups may hinder nucleophilic attack on the piperidine nitrogen, reducing alkylation efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-(benzyloxy)isoxazol-5-yl)piperidine-1-carboxylate

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